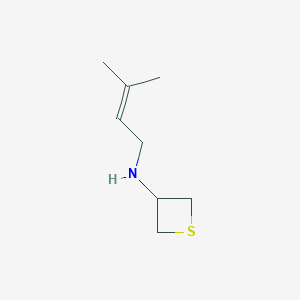

N-(3-Methylbut-2-en-1-yl)thietan-3-amine

Description

Properties

Molecular Formula |

C8H15NS |

|---|---|

Molecular Weight |

157.28 g/mol |

IUPAC Name |

N-(3-methylbut-2-enyl)thietan-3-amine |

InChI |

InChI=1S/C8H15NS/c1-7(2)3-4-9-8-5-10-6-8/h3,8-9H,4-6H2,1-2H3 |

InChI Key |

HNKNYZBPLCDDAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCNC1CSC1)C |

Origin of Product |

United States |

Chemical Reactions Analysis

N-(3-Methylbut-2-en-1-yl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-Methylbut-2-en-1-yl)thietan-3-amine is used in various scientific research applications, including:

Comparison with Similar Compounds

Table 1: Key Properties of N-(3-Methylbut-2-en-1-yl)thietan-3-amine and Structural Analogs

*LogP values estimated using computational tools where experimental data are unavailable.

†Estimated based on substituent contributions (e.g., thietane’s polarity vs. unsaturated chain hydrophobicity).

Key Analysis

Thietane vs. Other Heterocycles

- Thietane Ring : The strained three-membered thietane ring in the target compound contrasts with larger heterocycles like thiazoles () or thiadiazoles (). The smaller ring size may increase reactivity or conformational rigidity compared to five- or six-membered analogs.

- Thienyl Moieties: Compounds like Ethylmethylthiambutene () feature aromatic thienyl groups, which enhance π-π stacking interactions in receptor binding.

Substituent Effects

- 3-Methylbut-2-en-1-yl Group : Shared with N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine (), this substituent introduces hydrophobicity and conjugation. However, its attachment to a purine (vs. thietane) drastically alters bioavailability and metabolic pathways.

- Dimethylamino vs. Thietan-3-Amine: N,N-Dimethyl(3-butenyl)amine () has a simpler dimethylamino group, leading to lower molecular weight (99.17 vs. 157.28) and reduced steric hindrance compared to the thietane-containing target.

Pharmacological Implications

- CNS Activity : Linear amines like N,N-Dimethyl(3-butenyl)amine () often exhibit CNS penetration due to moderate LogP (~1.12). The target compound’s higher LogP (~1.5) may enhance blood-brain barrier permeability but requires validation.

- Exposome Relevance : N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine () is part of the human exposome, suggesting that the target compound’s substituent may confer environmental or metabolic persistence.

Analytical Differentiation

LC-MS/MS data for N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine () show distinct fragmentation patterns (e.g., m/z 203.24 in positive mode). The target compound would require similar analytical methods but with unique spectral signatures due to the thietane ring’s mass defect and sulfur atom.

Preparation Methods

Synthesis via Nucleophilic Substitution on Thietan-3-amine

Step 1: Preparation of Thietan-3-amine

Thietan-3-amine can be synthesized by nucleophilic ring closure of appropriate mercaptoalkanol derivatives or via ring-opening of halomethyloxiranes with hydrogen sulfide, followed by amination.

Step 2: N-Alkylation with 3-Methylbut-2-en-1-yl Halides

The amino group on thietan-3-amine is alkylated using 3-methylbut-2-en-1-yl halides (e.g., bromide or chloride) under basic conditions to yield N-(3-Methylbut-2-en-1-yl)thietan-3-amine.

Synthesis via Double Nucleophilic Displacement of Disulfonates

Starting from 1,3-diols, disulfonates are prepared by treatment with methanesulfonyl chloride.

These disulfonates undergo double nucleophilic displacement with sodium sulfide to form the thietane ring.

Subsequent functionalization introduces the amino group and the 3-methylbut-2-en-1-yl substituent.

Synthesis via Nucleophilic Ring-Opening of Halomethyloxiranes

Halomethyloxiranes react with hydrogen sulfide in the presence of a base (e.g., Ba(OH)2) to form thietane-3-ols.

These intermediates can be converted to thietan-3-amines by substitution of the hydroxyl group with an amino group.

N-alkylation with 3-methylbut-2-en-1-yl halides completes the synthesis.

Photochemical [2 + 2] Cycloaddition (Thia-Paternò–Büchi Reaction)

Photochemical cycloaddition of thiocarbonyl compounds with 3-methylbut-2-ene derivatives can form thietane rings with the desired substitution pattern.

Subsequent amination steps yield the target compound.

- Data Table: Summary of Preparation Methods

The nucleophilic ring-opening of halomethyloxiranes with hydrogen sulfide is a well-documented and efficient method to access thietane-3-ols, which are versatile intermediates for further amination and alkylation steps to yield N-substituted thietan-3-amines.

Double nucleophilic displacement of disulfonates derived from 1,3-diols is a classical and reliable approach to construct the thietane ring, but steric hindrance can limit its applicability for bulky substituents like the 3-methylbut-2-en-1-yl group.

Photochemical [2 + 2] cycloadditions provide an alternative route to thietane derivatives with complex substitution patterns, though this method requires specialized equipment and may produce mixtures of isomers.

The final N-alkylation step to introduce the 3-methylbut-2-en-1-yl substituent onto thietan-3-amine is typically performed under basic conditions using alkyl halides, with reaction conditions optimized to minimize side reactions such as elimination or over-alkylation.

The preparation of this compound involves constructing the thietan-3-amine core followed by N-alkylation with the 3-methylbut-2-en-1-yl moiety. The most practical and documented methods include nucleophilic ring-opening of halomethyloxiranes with hydrogen sulfide to form thietane-3-ols, subsequent amination, and alkylation steps. Alternative methods such as double nucleophilic displacement of disulfonates and photochemical cycloadditions offer routes to the thietane ring but may face limitations due to steric hindrance or equipment requirements. The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.